2,3,4-三氟吡啶

描述

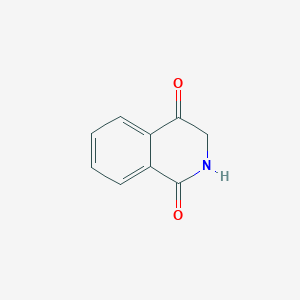

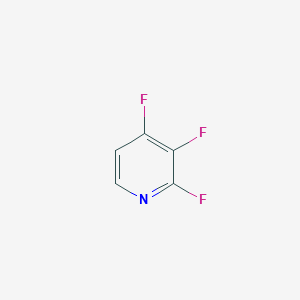

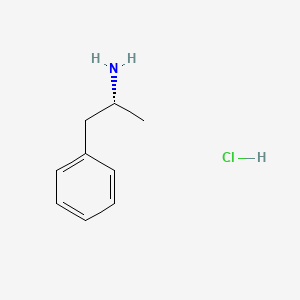

2,3,4-Trifluoropyridine is a type of fluoropyridine, which is a class of compounds characterized by the presence of a fluorine atom and a carbon-containing pyridine . Fluoropyridines are known for their distinctive physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluoropyridines, including 2,3,4-Trifluoropyridine, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

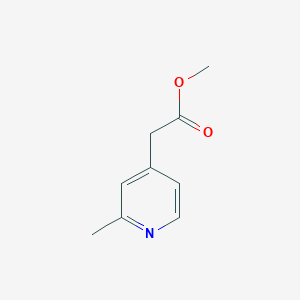

The molecular structure of 2,3,4-Trifluoropyridine includes a pyridine ring with three fluorine atoms attached to it . The presence of these fluorine atoms and the pyridine ring bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用

1. 合成和功能化

2,3,4-三氟吡啶已被用于合成和功能化各种化合物。已经开发了一种高效的大规模合成方法,用于2-, 3- 和 4-(三氟甲氧基)吡啶,包括2,3,4-三氟吡啶。这些化合物作为生命科学研究的重要构建块 (Manteau et al., 2010)。此外,2,3,4-三氟吡啶已被用于制备三氟甲基取代的吡啶和喹啉羧酸,展示了其在化学合成中的多功能性 (Cottet et al., 2003)。

2. 磁性和光致发光性质

在材料科学领域,2,3,4-三氟吡啶衍生物显示出在创造具有有趣磁性和光致发光性质的化合物方面的潜力。例如,涉及2,3,4-三氟吡啶类似物的配合物已被研究其单分子磁体行为和光致发光性,这对于在磁性制冷和发光材料中的应用是有价值的 (Mei et al., 2012)。

3. 有机化学反应中的应用

2,3,4-三氟吡啶及其衍生物在各种有机化学反应中起着重要作用。例如,它们已被用于合成三芳基吡啶,这些化合物具有重要的生物和药用性质,如抗惊厥和麻醉效果 (Maleki, 2015)。此外,已经研究了2,3,4-三氟吡啶的衍生物在阳离子环化反应中的作用,这是在形成复杂多环系统中至关重要的过程 (Haskins & Knight, 2002)。

4. 结构研究和光谱学

在物理化学领域,2,3,4-三氟吡啶已成为结构研究和光谱学的研究对象。例如,已经研究了其旋转光谱,以了解氟化对环几何的影响,这对于设计和理解氟化有机化合物至关重要 (Chen et al., 2020)。

5. 在离子液体中的应用

基于2,3,4-三氟吡啶的离子液体已被研究其热力学和传输性质。这些性质对于各种工业过程和技术的应用至关重要 (Cadena et al., 2006)。

安全和危害

Fluoropyridines, including 2,3,4-Trifluoropyridine, are considered hazardous. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid any skin contact, avoid breathing dust/fume/gas/mist/vapors/spray, and use personal protective equipment when handling these chemicals .

未来方向

The demand for fluoropyridines, including 2,3,4-Trifluoropyridine, has been increasing steadily over the years due to their wide-ranging potential applications in the development of agrochemical and pharmaceutical compounds . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Future research will likely continue to explore the synthesis and applications of these compounds .

作用机制

Target of Action

Fluoropyridines, in general, have been used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines possess interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Result of Action

Fluoropyridines are known to have unique physical, chemical, and biological properties .

属性

IUPAC Name |

2,3,4-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEJZQYOXXCDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511176 | |

| Record name | 2,3,4-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trifluoropyridine | |

CAS RN |

84477-04-3 | |

| Record name | 2,3,4-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)

![Benzo[b]thiophene-3-carboxylic acid, methyl ester](/img/structure/B1600729.png)